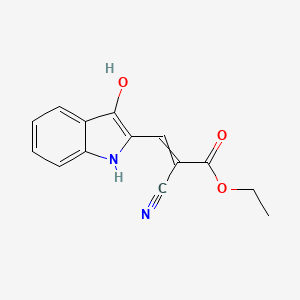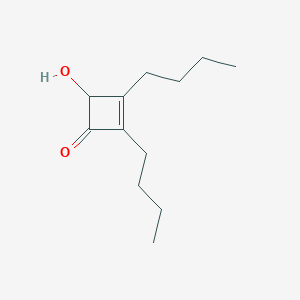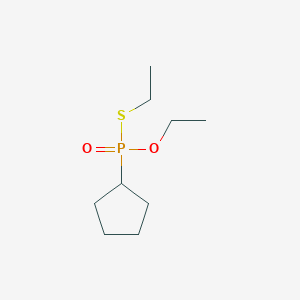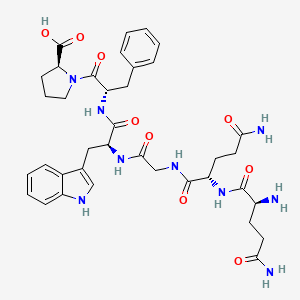
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids Each of these amino acids plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted reactions .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its amino acid composition.
Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. For instance, L-Proline is known to play a role in collagen synthesis, which is crucial for maintaining the structural integrity of tissues. The peptide may also interact with receptors and enzymes involved in cellular signaling, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: A single amino acid involved in collagen synthesis and protein structure.
L-Glutamine: An amino acid important for nitrogen metabolism and immune function.
L-Tryptophan: A precursor to serotonin, involved in mood regulation.
L-Phenylalanine: A precursor to tyrosine, involved in neurotransmitter synthesis.
Uniqueness
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of amino acids allows it to participate in diverse biological processes and makes it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
173856-34-3 |
|---|---|
Molekularformel |
C37H47N9O9 |
Molekulargewicht |
761.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H47N9O9/c38-24(12-14-30(39)47)33(50)44-26(13-15-31(40)48)34(51)42-20-32(49)43-27(18-22-19-41-25-10-5-4-9-23(22)25)35(52)45-28(17-21-7-2-1-3-8-21)36(53)46-16-6-11-29(46)37(54)55/h1-5,7-10,19,24,26-29,41H,6,11-18,20,38H2,(H2,39,47)(H2,40,48)(H,42,51)(H,43,49)(H,44,50)(H,45,52)(H,54,55)/t24-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
SLAZVFHOVMGWNK-CISYKLKFSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


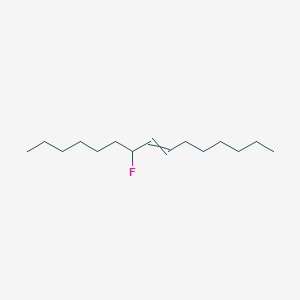
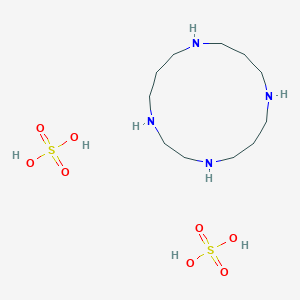
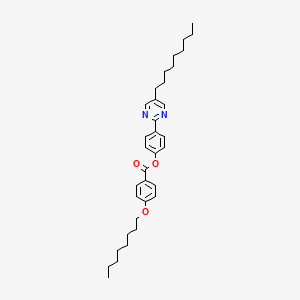
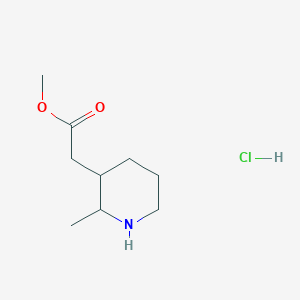
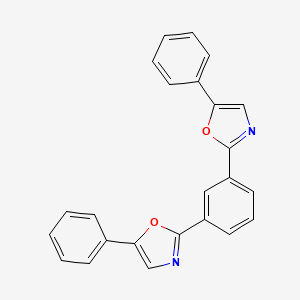
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
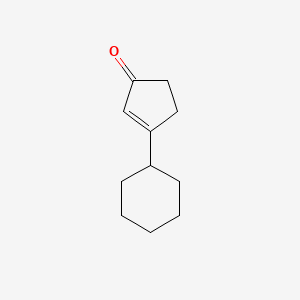
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
